3-Ethynyl-6-methoxy-2-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethynyl-6-methoxy-2-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-4-8-5-6-9(11-3)10-7(8)2/h1,5-6H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKRIFNAJMRMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Pyridine Scaffolds in Modern Organic Synthesis and Material Science
The pyridine (B92270) ring is a ubiquitous structural motif found in a wide range of natural products, including vitamins and alkaloids, as well as in a multitude of synthetic compounds with diverse applications. nih.govlifechemicals.com Its importance in organic chemistry and material science stems from its unique electronic properties and its versatility as a synthetic building block.
In organic synthesis , pyridine and its derivatives are extensively used as catalysts, reagents, and solvents. youtube.com The nitrogen atom in the pyridine ring imparts a basic character, allowing it to act as a proton acceptor in various reactions. nih.gov Furthermore, the pyridine ring can be readily functionalized at different positions, providing access to a wide array of substituted derivatives. nih.govnbinno.com This adaptability makes pyridine a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netresearchgate.neteurekaselect.comwisdomlib.orgresearchgate.net The ability to easily modify the pyridine structure allows chemists to optimize the pharmacological activity and solubility of drug candidates. nih.govresearchgate.net
In material science , the unique electronic and structural characteristics of the pyridine ring are harnessed to create advanced materials. nbinno.com Pyridine-containing polymers and coordination complexes exhibit tunable electronic and optical properties, making them valuable in the development of organic light-emitting diodes (OLEDs), solar cells, and sensors. nbinno.com The nitrogen atom can coordinate with metal ions, leading to the formation of organometallic compounds with applications in catalysis and as functional nanomaterials. nih.gov Moreover, the introduction of specific functional groups onto the pyridine scaffold allows for the design of materials with tailored properties, such as high energy density materials. researchgate.net
| Application Area | Significance of Pyridine Scaffolds | Key Properties Utilized |
| Medicinal Chemistry | Core component of numerous drugs | Basicity, ability to be functionalized, improved solubility of drug candidates |
| Agrochemicals | Basis for herbicides, insecticides, and fungicides | Biological activity |
| Organic Synthesis | Catalysts, reagents, and solvents | Basicity, reactivity for functionalization |
| Material Science | Building blocks for OLEDs, solar cells, sensors, and functional nanomaterials | Electronic and optical properties, coordinating ability with metals |
Overview of Ethynyl and Methoxy Pyridine Derivatives in Advanced Chemical Research
The introduction of ethynyl (B1212043) (-C≡CH) and methoxy (B1213986) (-OCH₃) groups onto the pyridine (B92270) scaffold significantly expands its chemical diversity and potential applications. These functional groups impart distinct electronic and steric properties that can be exploited in various areas of advanced chemical research.
Ethynyl pyridine derivatives are of particular interest due to the reactivity of the alkyne functionality. The ethynyl group can participate in a variety of chemical transformations, including cycloaddition reactions (like the "click" reaction), cross-coupling reactions, and polymerization. This versatility makes ethynyl pyridines valuable building blocks for the synthesis of complex molecules and polymers. For instance, they have been utilized in the development of catalysts for CO₂ reduction and in the construction of multi-substituted C-vinyl glycosides. The rigid, linear nature of the ethynyl group can also influence the molecular geometry and packing of materials, which is relevant for the design of liquid crystals and other ordered systems.
Methoxy pyridine derivatives are characterized by the electron-donating nature of the methoxy group, which can influence the reactivity and electronic properties of the pyridine ring. The methoxy group can affect the basicity of the pyridine nitrogen and direct the regioselectivity of electrophilic substitution reactions. nih.gov Research has shown that methoxy-substituted pyridines are valuable intermediates in the synthesis of complex natural products. nih.gov Furthermore, the presence of a methoxy group can play a crucial role in the formation of liquid crystalline phases and influence the photophysical properties of pyridine-based materials. researchgate.netrsc.org The enantioselective catalytic addition of Grignard reagents to 4-methoxypyridinium ions has also been demonstrated as a powerful method for creating chiral dihydropyridone derivatives. acs.org
| Functional Group | Key Chemical Properties and Reactivity | Applications in Advanced Research |
| Ethynyl Group | Undergoes cycloadditions, cross-coupling, and polymerization; provides rigidity and linearity. | Synthesis of complex molecules and polymers, catalysis, material science (liquid crystals). |
| Methoxy Group | Electron-donating, influences ring reactivity and basicity. | Synthesis of natural products, development of liquid crystals and materials with specific photophysical properties, asymmetric synthesis. |
Research Landscape of 3 Ethynyl 6 Methoxy 2 Methylpyridine: Current Directions and Future Perspectives
Strategies for Constructing the Pyridine Core of this compound
The formation of the substituted pyridine ring, specifically the 6-methoxy-2-methylpyridine scaffold, is the foundational step in the synthesis. Various classical and modern organic chemistry reactions can be employed to build this heterocyclic core.
Cyclocondensation reactions are a cornerstone of pyridine synthesis, involving the formation of the ring from acyclic precursors in a single transformative step. These reactions typically build the carbon skeleton and then close the ring through the formation of carbon-nitrogen bonds.
One of the most well-known methods is the Hantzsch Pyridine Synthesis , first reported in 1881 nih.govmdpi.com. In its classic form, this reaction involves a three-component condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source mdpi.com. To construct a 6-methoxy-2-methylpyridine core, one could envision a variation using specific precursors that bear the required methyl and methoxy functionalities. The initial product is a 1,4-dihydropyridine, which must then be oxidized to the aromatic pyridine ring nih.gov.
Another significant approach is the Chichibabin Pyridine Synthesis , which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives nih.gov. While versatile, this method can sometimes suffer from low yields, though the starting materials are often inexpensive nih.gov.
Modern advancements in cyclocondensation include pseudo-four-component syntheses that can generate polysubstituted pyridines through complex cascade reactions, often catalyzed by transition metals or organocatalysts. For instance, the reaction of β-bromocarbonyl compounds with thiosemicarbazide derivatives can lead to complex heterocyclic systems that incorporate a pyridine or related ring structure.
While a direct one-pot cyclocondensation to form this compound is complex, these methods are vital for creating the core 6-methoxy-2-methylpyridine ring, which can then be functionalized. For example, a plausible route involves the synthesis of a precursor like 2-amino-6-methoxy-3-nitropyridine, which can be achieved by the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide google.com. This substituted pyridine can then undergo further modifications to install the methyl and ethynyl groups.
Ring-Closing Metathesis (RCM) has emerged as a powerful and widely utilized tool in organic synthesis for the construction of unsaturated rings, including nitrogen-containing heterocycles wikipedia.orgorganic-chemistry.org. This reaction employs a metal catalyst, typically a ruthenium-based complex like Grubbs' catalyst, to facilitate the intramolecular metathesis of a diene (a molecule with two terminal alkenes) wikipedia.orgsigmaaldrich.com.
The general mechanism of RCM proceeds through a metallacyclobutane intermediate. For terminal alkenes, the reaction is driven forward by the formation of a stable cycloalkene and the release of volatile ethylene gas, making the process thermodynamically favorable wikipedia.orgorganic-chemistry.org. RCM is valued for its high functional group tolerance and its ability to form rings of various sizes, most commonly 5- to 7-membered rings wikipedia.org.
To apply this methodology to the synthesis of the 6-methoxy-2-methylpyridine core, a suitable acyclic diene precursor containing a nitrogen atom would be required. This diene would be designed to cyclize into a dihydropyridine ring, which could subsequently be oxidized to the aromatic pyridine system. The versatility of RCM allows for the synthesis of complex polycyclic alkaloids and other natural products, demonstrating its robustness in constructing heterocyclic scaffolds wikipedia.orgatlanchimpharma.com.
Introduction of the Ethynyl Functionality in Pyridine Systems
Once the 6-methoxy-2-methylpyridine core is synthesized, the next critical step is the introduction of the C≡CH group at the 3-position. This is typically accomplished through a cross-coupling reaction, with the Sonogashira reaction being the most prominent and effective method.
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide wikipedia.org. It is the most versatile and powerful method for generating aryl alkynes kaust.edu.sa. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base wikipedia.orgorganic-chemistry.org. The precursor for this reaction would be a halogenated pyridine, such as 3-bromo-6-methoxy-2-methylpyridine.
The catalytic cycle involves two interconnected processes: a palladium cycle and a copper cycle libretexts.org.
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 3-bromo-6-methoxy-2-methylpyridine).
Copper Cycle : The terminal alkyne reacts with the copper(I) co-catalyst to form a copper acetylide intermediate.
Transmetalation : The copper acetylide then transfers the alkyne group to the palladium complex.
Reductive Elimination : The final step is reductive elimination from the palladium complex, which yields the final product (this compound) and regenerates the Pd(0) catalyst libretexts.org.
This reaction is highly valued for its mild conditions, often proceeding at room temperature and in various media, including aqueous solutions, making it suitable for the synthesis of complex molecules wikipedia.org.
The efficiency of the Sonogashira coupling is highly dependent on the specific reaction conditions and the components of the catalyst system. Optimization of these parameters is crucial for achieving high yields and minimizing side reactions.
Catalyst and Ligand: The choice of palladium source and its associated ligands is critical. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ libretexts.org. The ligands stabilize the palladium center and influence its reactivity. Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have been shown to improve catalytic efficiency, allowing for lower catalyst loadings and the coupling of less reactive aryl chlorides libretexts.org.
Copper Co-catalyst: Copper(I) salts, such as CuI, are typically used to facilitate the reaction by forming the copper acetylide intermediate. However, copper-free Sonogashira protocols have been developed to avoid the primary side reaction, the homocoupling of the terminal alkyne (Glaser coupling) organic-chemistry.orgntu.edu.tw.
Base and Solvent: An amine base, such as triethylamine (Et₃N) or piperidine, is essential to neutralize the hydrogen halide produced during the reaction and to deprotonate the alkyne organic-chemistry.org. The choice of solvent can also impact the reaction's success, with common options including DMF, THF, and acetonitrile. Some modern protocols have been developed to work in environmentally benign solvents like water kaust.edu.sa.
The table below summarizes key parameters that are often optimized for the Sonogashira reaction.
| Parameter | Common Reagents/Conditions | Purpose & Effect on Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | The primary catalyst that facilitates the C-C bond formation. The choice affects activity and stability. |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, NHCs | Stabilizes the Pd center and modulates its reactivity. Bulky, electron-rich ligands can improve yields for challenging substrates. |
| Copper Co-catalyst | CuI, CuBr | Activates the alkyne by forming a copper acetylide intermediate, facilitating transmetalation. Can also promote unwanted homocoupling. |
| Base | Triethylamine (Et₃N), Piperidine, Diisopropylamine, Cs₂CO₃ | Neutralizes the HX by-product and deprotonates the terminal alkyne. |
| Solvent | DMF, THF, Acetonitrile, Toluene, Water | Solubilizes reactants and influences reaction rate and side reactions. |
| Temperature | Room Temperature to 100 °C | Higher temperatures can increase the reaction rate but may also lead to more side products. |
| Atmosphere | Inert (Nitrogen, Argon) | Prevents oxidative degradation of the catalyst and the homocoupling of alkynes, although some systems can tolerate air kaust.edu.sa. |
The Sonogashira reaction exhibits a broad substrate scope, accommodating a wide range of aryl halides and terminal alkynes. The reactivity of the halide precursor follows the general trend: I > Br > OTf >> Cl wikipedia.org. For the synthesis of this compound, a 3-iodo or 3-bromo derivative would be the most effective coupling partner.
However, the reaction is not without its limitations. The most significant side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to the formation of a diyne by-product. This is particularly problematic in the presence of oxygen and is catalyzed by the copper co-catalyst ntu.edu.tw. To mitigate this, several strategies can be employed:
Running the reaction under strictly anaerobic (oxygen-free) conditions.
Using a slight excess of the alkyne.
Employing copper-free Sonogashira protocols.
Adding a reducing agent or performing the reaction under a reducing atmosphere (e.g., with diluted hydrogen gas) ntu.edu.tw.
Furthermore, the electronic properties of the pyridine ring can influence the reaction. Electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step, potentially increasing the reaction rate. Conversely, highly electron-rich or sterically hindered substrates may require more forcing conditions or specialized catalyst systems to achieve good conversion scirp.org. The successful application of the Sonogashira coupling to synthesize a variety of 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridines demonstrates its utility for functionalized pyridine systems scirp.org.
Alternative Alkynylation Methods for Pyridine Derivatives
While Sonogashira coupling is a predominant method for introducing alkyne moieties onto aromatic rings, several alternative strategies exist for the alkynylation of pyridine derivatives. These methods can be advantageous when the substrate is incompatible with palladium/copper catalysis or when seeking different reactivity and selectivity.
One notable alternative involves the reaction of organometallic reagents with activated pyridine N-oxides. This two-step protocol allows for the synthesis of various 2-substituted pyridines, including alkynyl derivatives. In this method, a pyridine N-oxide is first treated with an alkynyl Grignard reagent (e.g., ethynylmagnesium bromide) in a solvent like tetrahydrofuran (THF). The resulting intermediate is then subjected to a rearrangement and dehydration step, typically by heating with acetic anhydride, to yield the 2-alkynylpyridine. This approach has been shown to be effective for a range of alkyl, aryl, and alkynyl Grignard reagents, providing the corresponding 2-substituted pyridines in good to high yields. acs.org
Another strategy involves the use of hypervalent iodine reagents. Ethynylbenziodoxolones (EBX) can serve as electrophilic acetylene sources, reacting with pyridine derivatives under metal-free conditions. This approach avoids the need for pre-functionalization of the pyridine ring (e.g., halogenation) that is often required for cross-coupling reactions.
The formation of pyridyne intermediates also offers a unique pathway for difunctionalization. A 3,4-pyridyne, generated from a corresponding 3-chloro-4-lithiated pyridine, can be trapped by nucleophiles. While this method primarily focuses on C-3 and C-4 functionalization, it represents a non-traditional approach to introducing substituents that can be further elaborated into an alkyne. rsc.org
| Method | Reagents | Position of Alkynylation | Key Features |
| Grignard Addition to N-Oxides | Alkynyl Grignard Reagent, Pyridine N-Oxide, Ac₂O | C-2 | Avoids palladium catalysts; proceeds via a dienal oxime intermediate. acs.org |
| Hypervalent Iodine Reagents | Ethynylbenziodoxolones (EBX) | Varies | Metal-free conditions; electrophilic alkynylation source. |
| Pyridyne Intermediates | Organolithium, Dihalopyridine | C-3/C-4 | Allows for adjacent difunctionalization of the pyridine ring. rsc.org |
Regioselective Incorporation of Methoxy and Methyl Substituents onto the Pyridine Ring
Achieving the specific 2,3,6-substitution pattern of this compound requires meticulous control over the regioselectivity of methoxylation and methylation reactions. The inherent electronic properties of the pyridine ring, which is electron-deficient, dictate that nucleophilic substitution is favored at the C-2, C-4, and C-6 positions, while electrophilic substitution is difficult and typically occurs at C-3. Synthetic chemists must therefore employ specific strategies to direct these substituents to their intended locations.
The introduction of a methoxy group onto a pyridine ring is most commonly achieved through nucleophilic aromatic substitution (SNAr). This reaction typically involves a pyridine ring bearing a good leaving group, such as a halide (Cl, Br), at the target position.
For the synthesis of a 6-methoxypyridine derivative, a precursor like 2-chloro-6-methylpyridine would be treated with a strong nucleophile like sodium methoxide (NaOMe) in a suitable solvent such as methanol or dimethylformamide (DMF). The electron-withdrawing nitrogen atom activates the C-2 and C-6 positions towards nucleophilic attack, facilitating the displacement of the chloride ion by the methoxide ion.
A general patented method for synthesizing 2-alkoxy-4-substituted pyridine derivatives involves a multi-step sequence starting from 2-chloropyridine, which includes nitrogen oxidation, etherification, and subsequent functionalization and deoxygenation steps. google.com The etherification step is a key part of introducing the alkoxy group. google.com Furthermore, the use of methoxy groups on pyridine rings has been shown to modulate the basicity of the pyridine nitrogen, which can be a strategic advantage in multi-step syntheses by preventing unwanted side reactions at the nitrogen atom. nih.gov For instance, 2-methoxypyridines are noted to have a less basic nitrogen atom compared to unsubstituted pyridine. nih.gov
Regioselective methylation of the pyridine ring is a significant challenge due to the multiple reactive sites. nih.gov Various methods have been developed to direct the methyl group to a specific position.
α-Methylation: The introduction of a methyl group at the C-2 (or C-6) position, alpha to the nitrogen, can be achieved using radical-based methods or by leveraging the acidity of the α-protons. A well-established method involves reacting the pyridine substrate with a methylating agent in the presence of a catalyst like Raney Nickel. nih.govresearchgate.netresearchgate.net These reactions often use high-boiling-point alcohols as both solvent and a source for the methylating species, proceeding at high temperatures. researchgate.net Continuous flow processes have been developed to improve the safety and efficiency of this reaction, reducing reaction times significantly compared to batch methods. nih.govresearchgate.netresearchgate.net
C-3/C-5 Methylation: Methylation at the C-3 or C-5 positions is less straightforward. One advanced strategy employs a rhodium catalyst to achieve C-3/5 methylation of C-4 functionalized pyridines. rsc.org This method utilizes a temporary dearomatization of the pyridine ring. The pyridine is first activated by quaternization of the nitrogen, followed by a metal hydride reduction to form a nucleophilic enamine intermediate, which then reacts with a methylating agent like methanol or formaldehyde (B43269). rsc.org
Catalytic Methylation: Other catalytic systems have been explored. For example, pyridine compounds can be selectively methylated at the alpha position by contact with an organic compound capable of producing methyl groups in the presence of a nickel-nickel oxide catalyst. google.com
| Technique | Target Position(s) | Catalyst/Reagents | Key Mechanism |
| Raney Nickel Method | C-2 / C-6 (α) | Raney® Ni, High-boiling alcohol (e.g., 1-octanol) | In-situ generation of methylating species. researchgate.netresearchgate.net |
| Rhodium Catalysis | C-3 / C-5 | Rhodium catalyst, Methanol/Formaldehyde | Temporary dearomatization and formation of a nucleophilic enamine intermediate. rsc.org |
| Nickel-Nickel Oxide Catalysis | C-2 / C-6 (α) | Ni/NiO catalyst, Methylating compound | Directive effect of the heterocyclic nitrogen atom. google.com |
The synthesis of a specifically substituted pyridine like this compound relies on a carefully planned sequence of reactions that leverages directing group effects and the differential reactivity of various intermediates.
One powerful strategy is to use the pyridine N-oxide functionality. The N-oxide group electronically activates the C-2 and C-4 positions for certain reactions and can sterically influence the regioselectivity of incoming reagents. For example, a C-4 selective functionalization of pyridine N-oxides has been achieved using bulky reagents that block the competitive C-2 site. cell.com
The generation of pyridyne intermediates is another advanced method for controlling regioselectivity. By carefully choosing the precursors and reaction conditions, one can generate a 3,4-pyridyne, which can then undergo regioselective addition reactions to install two adjacent substituents. rsc.orgnih.gov The regioselectivity of nucleophilic addition to the pyridyne can be governed by the electronic and steric nature of existing substituents on the ring. nih.gov
Furthermore, the concept of chemoselectivity is crucial when multiple reactive sites or leaving groups are present. In syntheses involving sequential cross-coupling reactions, the order of reactivity of different leaving groups (e.g., -I > -Br ≥ -OTf > -OSO₂F > -Cl) can be exploited. nih.gov A synthetic route can be designed where a more reactive group (like bromide) is coupled first, leaving a less reactive group (like chloride or a fluorosulfate) intact for a subsequent transformation. nih.gov This allows for the stepwise and controlled installation of different substituents onto the pyridine core. nih.gov
Ultimately, the synthetic plan may involve building the substituted pyridine ring from acyclic precursors, which can offer excellent control over the final substitution pattern. nih.gov Alternatively, a pre-existing substituted pyridine is sequentially functionalized, with the order of substituent introduction being paramount to achieving the desired regiochemical outcome.
Purification and Isolation Techniques for this compound Synthesis
The purification and isolation of the final product and its synthetic intermediates are critical steps to ensure the removal of unreacted starting materials, reagents, and byproducts. A multi-step approach combining several standard laboratory techniques is typically employed.
Work-up/Extraction: Following the completion of a reaction, a standard aqueous work-up is usually the first step. This involves quenching the reaction mixture (e.g., with water or a saturated ammonium chloride solution) and extracting the crude product into an appropriate organic solvent like ethyl acetate, dichloromethane, or diethyl ether. The organic layers are then combined, washed with brine to remove residual water, and dried over an anhydrous salt such as sodium sulfate or magnesium sulfate. The solvent is then removed under reduced pressure using a rotary evaporator. nih.gov
Chromatography: Column chromatography is the most common method for purifying organic compounds. The crude material is adsorbed onto a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) of appropriate polarity is passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of the desired compound in pure fractions. For pyridine derivatives, care must be taken as the basic nitrogen can interact strongly with the acidic silica gel, sometimes requiring the addition of a small amount of a base like triethylamine to the eluent to improve recovery. High-performance liquid chromatography (HPLC) can be used for analysis and for purification of smaller quantities. nih.gov
Distillation: If the target compound or its precursors are volatile and thermally stable liquids, distillation can be an effective purification method. mdpi.com Simple distillation is used to separate liquids with significantly different boiling points, while fractional distillation is used for liquids with closer boiling points. Vacuum distillation is employed for high-boiling-point compounds to lower the boiling point and prevent thermal decomposition. mdpi.com
Crystallization/Recrystallization: If the final product is a solid, recrystallization is a powerful technique for achieving high purity. The crude solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.
Specialized Techniques: For certain classes of pyridine derivatives, more specialized techniques may be used. For instance, cation-exchange chromatography has been shown to be effective for purifying pyridylaminated (PA-) derivatives by separating them from excess reagents. nih.gov A patented method for the general purification of pyridine and its derivatives involves reacting the crude compound with an alkali metal followed by distillation. google.com
The choice of purification method depends on the physical properties of the compound (solid/liquid, volatility, polarity), the nature of the impurities, and the scale of the reaction. Often, a combination of these techniques is necessary to obtain this compound with the high degree of purity required for subsequent applications.
Reactivity of the Ethynyl Group in this compound
The carbon-carbon triple bond of the ethynyl group is a hub of chemical reactivity, enabling a variety of addition and coupling reactions.
Hydration and Hydrohalogenation Reactions of Ethynylpyridines
The addition of water (hydration) or hydrogen halides (hydrohalogenation) to the ethynyl group of pyridines is highly dependent on the position of the alkyne.
Hydration: While direct and specific studies on the hydration of this compound are not extensively documented in the reviewed literature, the hydration of a similar compound, 2-phenylethynylpyridine, has been observed to form phenacylpyridine upon hydrolysis on silica gel. acs.org This suggests that under certain conditions, likely involving acid catalysis, the ethynyl group can undergo hydration to yield a ketone.
Hydrohalogenation: The hydrohalogenation of ethynylpyridines is significantly influenced by the location of the ethynyl group relative to the nitrogen atom. For 2-ethynylpyridines, treatment with hydrohalic acid leads to the formation of a pyridinium (B92312) salt. This enhances the electrophilicity of the ethynyl group, facilitating nucleophilic attack by the halide ion to produce 2-(2-haloethenyl)pyridines in high yields. acs.orgnih.gov This reaction has been successfully applied for hydrochlorination, hydrobromination, and hydroiodination. acs.orgnih.gov
However, the reactivity differs for other isomers. Studies have shown that 3-ethynylpyridine (B57287) is inert under the same hydrochlorination conditions, and 4-ethynylpyridine (B1298661) undergoes the reaction with low efficiency. acs.org The proximity of the basic nitrogen to the ethynyl group in 2-ethynylpyridines is crucial for this transformation. acs.org Given that the target molecule is a 3-ethynylpyridine derivative, it is expected to exhibit similar inertness to hydrohalogenation under these specific reaction conditions.
Table 1: Reactivity of Ethynylpyridine Isomers in Hydrochlorination
| Isomer | Reactivity | Product |
| 2-Ethynylpyridine | High | 2-(2-Chloroethenyl)pyridine |
| 3-Ethynylpyridine | Inert | No reaction |
| 4-Ethynylpyridine | Low | 4-(2-Chloroethenyl)pyridine |
Click Chemistry and Other Cycloaddition Reactions
The ethynyl group is an excellent participant in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles. While specific examples involving this compound are not detailed in the provided search results, the general applicability of this reaction to terminal alkynes is well-established.
Other cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions, could potentially involve the ethynyl group, although these are generally less common for simple alkynes unless activated by adjacent electron-withdrawing groups.
Further Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)
The terminal alkyne of this compound can be readily employed in various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Suzuki Coupling: While the classic Suzuki reaction couples organoboron compounds with organic halides, variations exist for the coupling of terminal alkynes. More commonly, the ethynylpyridine would first be converted to a vinylboronate via hydroboration, which can then participate in Suzuki couplings.
Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. A "reversed" or "alkyne" Heck-type reaction could potentially couple the ethynylpyridine with an organic halide.
Stille Coupling: Stille coupling involves the reaction of an organostannane with an organic halide. The ethynyl group can be converted into an organostannane (e.g., by hydrostannylation) to participate in these reactions.
The 2-(haloethenyl)pyridines formed from hydrohalogenation of 2-ethynylpyridines are noted to be excellent substrates for cross-coupling reactions, leading to the synthesis of triarylalkenes and enynes. acs.org This highlights a potential two-step strategy for functionalizing the ethynyl group.
Transformations Involving the Methoxy Group at Position 6
The methoxy group at the 6-position of the pyridine ring offers further opportunities for derivatization, primarily through cleavage of the methyl-oxygen bond or by influencing the reactivity of the ring itself.
Demethylation Strategies and Phenol Formation
The conversion of the 6-methoxy group to a 6-hydroxyl group (a pyridinol) is a common and important transformation. This demethylation can be achieved using various reagents, with the choice often depending on the other functional groups present in the molecule. Common demethylating agents include strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). These reactions typically proceed via nucleophilic attack on the methyl group. The resulting 6-hydroxypyridine exists in tautomeric equilibrium with its corresponding pyridone form.
Modifications via O-Alkyl Linker Derivatization
Following demethylation to the 6-hydroxypyridine, the resulting hydroxyl group can be used as a handle for further functionalization. O-alkylation with various alkyl halides or other electrophiles can introduce linkers of different lengths and functionalities. This strategy is valuable for tethering the pyridine core to other molecules of interest, for example, in the development of probes or ligands for biological targets. The choice of base and solvent is critical for achieving efficient O-alkylation while avoiding competitive N-alkylation of the pyridine ring.
Reactions at the Pyridine Nitrogen Atom of this compound
The lone pair of electrons on the pyridine nitrogen atom of this compound makes it a key site for chemical transformations. These reactions modify the electronic properties of the pyridine ring, often enhancing its reactivity for subsequent functionalization.
The oxidation of the pyridine nitrogen to form an N-oxide is a fundamental strategy to alter the reactivity of the heterocyclic ring. researchgate.net This transformation converts the electron-deficient pyridine into an electron-rich system, activating it for various functionalization reactions.
For this compound, N-oxidation can be achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide, this compound N-oxide, exhibits enhanced reactivity, particularly at the C4 and C6 positions, towards both nucleophilic and electrophilic substitution. researchgate.net This activation allows for regioselective functionalization that is otherwise challenging to achieve on the parent pyridine. For instance, subsequent reactions like bromination can be directed to specific positions on the ring, providing valuable intermediates for further synthesis. researchgate.net After the desired functional group is installed, the N-oxide can be deoxygenated to restore the pyridine ring. researchgate.net
Table 1: Illustrative N-Oxidation Reaction
| Reagent | Solvent | Temperature | Product |
| m-CPBA | Dichloromethane (DCM) | 0 °C to rt | This compound N-oxide |
| H₂O₂ / Acetic Acid | Acetic Acid | 70-80 °C | This compound N-oxide |
Quaternization involves the alkylation of the pyridine nitrogen atom, leading to the formation of a positively charged pyridinium salt. rsc.org This transformation is typically accomplished through the Menschutkin reaction, which involves the Sₙ2 reaction of the pyridine with an organic halide. researchgate.net
The reaction of this compound with an alkylating agent, such as methyl iodide or benzyl (B1604629) bromide, yields the corresponding N-alkyl-3-ethynyl-6-methoxy-2-methylpyridinium salt. The formation of these salts significantly alters the molecule's properties, including its solubility and electronic characteristics. Pyridinium salts are valuable synthetic intermediates that can be used in a variety of transformations, including dearomatization reactions and regioselective C-H functionalizations. nih.gov The design and synthesis of specific pyridinium activating groups have enabled selective functionalizations that are otherwise difficult to achieve. nih.gov
Table 2: Example Quaternization Reactions
| Alkylating Agent | Solvent | Conditions | Product |
| Methyl Iodide (CH₃I) | Acetonitrile | Reflux | 1,2-Dimethyl-3-ethynyl-6-methoxypyridin-1-ium iodide |
| Benzyl Bromide (BnBr) | Toluene | Reflux | 1-Benzyl-3-ethynyl-6-methoxy-2-methylpyridin-1-ium bromide |
Functionalization of the Pyridine Ring System of this compound
Direct functionalization of the pyridine ring's carbon-hydrogen (C-H) bonds provides an efficient route to complex derivatives without the need for pre-functionalized starting materials.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. baranlab.org The strategy relies on a directing metalation group (DMG), typically a Lewis basic moiety, that coordinates to an organolithium base and directs deprotonation to an adjacent ortho-position. baranlab.orgharvard.edu
In this compound, the 6-methoxy group can act as an effective DMG. Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA) or a TMP-based reagent (to prevent nucleophilic addition to the ring), is expected to selectively deprotonate the C5 position, which is ortho to the methoxy group. harvard.eduresearchgate.net The resulting lithiated intermediate can then be trapped with various electrophiles (e.g., aldehydes, alkyl halides, silyl (B83357) chlorides) to introduce a wide range of substituents at the C5 position with high regioselectivity. Lithiation of the C2-methyl group is also a possibility, depending on the reaction conditions and the base used.
Table 3: Plausible Directed Lithiation and Functionalization at C5
| Base | Electrophile | Temperature | Product |
| LDA | Benzaldehyde | -78 °C | (5-(3-Ethynyl-6-methoxy-2-methylpyridin-5-yl))(phenyl)methanol |
| s-BuLi / TMEDA | Trimethylsilyl chloride (TMSCl) | -78 °C | 3-Ethynyl-6-methoxy-2-methyl-5-(trimethylsilyl)pyridine |
| TMPMgCl·LiCl | Iodine (I₂) | -78 °C to rt | 3-Ethynyl-5-iodo-6-methoxy-2-methylpyridine |
The introduction of a halogen atom onto the pyridine ring serves as a crucial step for further elaboration via transition-metal-catalyzed cross-coupling reactions. Due to the electron-deficient nature of the pyridine ring, direct electrophilic halogenation can be challenging. However, the electron-donating effects of the 2-methyl and 6-methoxy substituents on this compound activate the ring, making electrophilic substitution more feasible, particularly at the C5 position.
Reagents like N-bromosuccinimide (NBS) can be employed for selective bromination. nsf.gov Once halogenated, for instance at the C5 position, the resulting halo-pyridine becomes a versatile substrate for a variety of cross-coupling reactions. Palladium- or copper-catalyzed reactions such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings can be used to form new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of highly complex molecular architectures.
Table 4: Halogenation and Subsequent Suzuki Cross-Coupling
| Step | Reagents & Catalyst | Product |
| 1. Halogenation | N-Bromosuccinimide (NBS) in Acetonitrile | 5-Bromo-3-ethynyl-6-methoxy-2-methylpyridine |
| 2. Cross-Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 3-Ethynyl-6-methoxy-2-methyl-5-phenylpyridine |
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule, often a drug candidate or natural product, at a late step in the synthesis. nsf.govresearchgate.net This approach allows for the rapid generation of a library of analogues for structure-activity relationship studies without the need to re-synthesize the core structure from scratch.
This compound possesses several handles amenable to LSF. The ethynyl group is particularly valuable, as it can participate in reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or Sonogashira couplings. The pyridine nitrogen can be converted into a pyridinium salt, which can then undergo ring-opening or act as a precursor for regioselective additions, a strategy pivotal in modifying complex drug scaffolds. nih.gov Furthermore, modern C-H activation methodologies could potentially target the C-H bonds of the pyridine ring or the methyl group to introduce further diversity at a late stage.
Spectroscopic and Structural Elucidation of 3 Ethynyl 6 Methoxy 2 Methylpyridine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and chemical environment of individual atoms.
One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the initial steps in structural elucidation. researchgate.net The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum provides complementary information on the carbon skeleton. chemrxiv.org
For 3-Ethynyl-6-methoxy-2-methylpyridine, the expected signals in the ¹H and ¹³C NMR spectra can be predicted based on the electronic effects of the substituents on the pyridine (B92270) ring. The electron-donating methoxy (B1213986) group and the electron-withdrawing ethynyl (B1212043) group significantly influence the chemical shifts of the ring protons and carbons. siftdesk.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine-H4 | 7.20 - 7.40 | 125.0 - 128.0 |
| Pyridine-H5 | 6.60 - 6.80 | 110.0 - 115.0 |
| Ethynyl-H | 3.10 - 3.30 | 80.0 - 85.0 (C≡CH) |
| Methoxy-CH₃ | 3.80 - 4.00 | 53.0 - 55.0 |
| Methyl-CH₃ | 2.40 - 2.60 | 22.0 - 25.0 |
| Pyridine-C2 | - | 158.0 - 162.0 |
| Pyridine-C3 | - | 118.0 - 122.0 |
| Pyridine-C6 | - | 160.0 - 164.0 |
Note: Predicted values are based on typical ranges for substituted pyridines and may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity between atoms. wikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. youtube.com For this compound, a COSY spectrum would show a correlation between the pyridine protons H4 and H5, confirming their adjacent positions on the ring. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org An HSQC spectrum would definitively link each proton signal (e.g., from the methyl and methoxy groups) to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule. For instance, an HMBC spectrum would show correlations from the methyl protons (at C2) to the pyridine carbons C2 and C3, and from the methoxy protons to the pyridine carbon C6, thereby confirming the substitution pattern. mdpi.com
Infrared and Raman Spectroscopy for Vibrational Analysis of Functional Groups
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. aps.orgresearchgate.net
For this compound, the key functional groups each exhibit distinct vibrational modes. The ethynyl group's C≡C and ≡C-H stretching vibrations are particularly diagnostic. uomustansiriyah.edu.iq The methoxy group and the substituted pyridine ring also have characteristic vibrations. nih.govresearchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ethynyl | ≡C-H Stretch | 3300 - 3250 | Strong, Sharp |
| Ethynyl | C≡C Stretch | 2150 - 2100 | Weak to Medium |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Methyl/Methoxy C-H | C-H Stretch | 3000 - 2850 | Medium |
| Pyridine Ring | C=C, C=N Stretch | 1610 - 1450 | Medium to Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns. acs.org
The molecular formula for this compound is C₉H₉NO. Its calculated monoisotopic mass is approximately 147.0684 g/mol . High-resolution mass spectrometry (HRMS) can confirm this exact mass, validating the elemental composition.
Under electron impact (EI) ionization, the molecule would be expected to fragment in predictable ways. cdnsciencepub.com The molecular ion peak (M⁺) would be observed at m/z 147. Common fragmentation pathways for substituted pyridines include the loss of substituents or cleavage of the ring. rsc.org Likely fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 132, or the loss of formaldehyde (B43269) (CH₂O) from the methoxy group. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. amanote.com By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, and bond angles can be determined with high precision.
While a specific crystal structure for this compound was not found in the search results, analysis of related substituted pyridine structures reveals common packing motifs. acs.orgrsc.org A crystallographic study of this compound would confirm the planarity of the pyridine ring and provide precise measurements of the bond lengths and angles of the ethynyl, methoxy, and methyl substituents. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
This compound itself is an achiral molecule. However, if it were used as a scaffold to synthesize chiral derivatives, chiroptical spectroscopy techniques like Circular Dichroism (CD) would be indispensable for characterizing their stereochemistry. rsc.org
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This technique is highly sensitive to the three-dimensional arrangement of atoms around a stereocenter. aps.org For a chiral derivative of this compound, the CD spectrum would provide a unique fingerprint corresponding to its specific enantiomer. nih.gov Comparing the experimental CD spectrum with theoretical spectra calculated using computational methods can allow for the assignment of the absolute configuration (R or S) of the chiral center. mdpi.comrsc.org
Computational and Theoretical Investigations of 3 Ethynyl 6 Methoxy 2 Methylpyridine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is particularly effective for predicting the properties of organic molecules. By employing functionals such as B3LYP with basis sets like 6-311G(d,p), researchers can model the behavior of 3-Ethynyl-6-methoxy-2-methylpyridine with a high degree of accuracy. epstem.net
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, calculations would seek the lowest energy conformation. The pyridine (B92270) ring is expected to be largely planar, with the substituents (ethynyl, methoxy (B1213986), and methyl groups) positioned in the plane or adopting a low-energy rotational conformation.
The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. Key structural parameters, such as the planarity of the pyridine ring and the orientation of the methoxy and methyl groups relative to it, are determined. The ethynyl (B1212043) group is predicted to have a linear C-C≡C-H arrangement.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C(ring)-C(ethynyl) | 1.43 |
| C≡C | 1.21 | |
| C(ring)-O(methoxy) | 1.36 | |
| O(methoxy)-C(methyl) | 1.42 | |
| C(ring)-C(methyl) | 1.51 | |
| Bond Angles (°) | C(ring)-C-C (ethynyl) | 178.5 |
| C(ring)-O-C (methoxy) | 118.0 | |
| N-C(ring)-C(methyl) | 117.5 |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and stability. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the methoxy group, which acts as an electron-donating group. The LUMO is likely distributed over the pyridine ring and the electron-accepting ethynyl group. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net These calculations provide insights into the molecule's electrophilic and nucleophilic sites.
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap (ΔE) | 5.15 |
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to validate the computational model. epstem.net
Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated to predict the IR spectrum. Key vibrational modes for this compound would include the C≡C stretch of the ethynyl group (typically around 2100-2200 cm⁻¹), the C-H stretch of the alkyne, aromatic C-H stretches, and vibrations associated with the methoxy and methyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental spectra. This helps in the assignment of peaks and confirms the molecular structure. The predicted chemical shifts for the protons and carbons of the pyridine ring, as well as the methyl, methoxy, and ethynyl protons, provide a detailed electronic picture of the molecule.
Table 3: Correlation of Predicted and Experimental Spectroscopic Data
| Spectroscopic Feature | Functional Group | Predicted Value | Typical Experimental Range |
| IR Frequency (cm⁻¹) | Alkyne C≡C Stretch | 2155 | 2100 - 2260 |
| ¹H NMR Shift (ppm) | Alkyne-H | 3.15 | 2.5 - 3.2 |
| ¹H NMR Shift (ppm) | Methoxy-H | 3.90 | 3.7 - 4.1 |
| ¹³C NMR Shift (ppm) | Alkyne C≡C -H | 82.0 | 80 - 90 |
Reaction Mechanism Studies via Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally. mdpi.comresearchgate.net
The synthesis of this compound likely involves steps such as a Sonogashira coupling to introduce the ethynyl group onto a halogenated pyridine precursor. Computational methods can be used to model this reaction, identifying the structures of the transition states.
Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The geometry of the transition state reveals the critical arrangement of atoms during bond formation and breaking. For a Sonogashira coupling, this would involve the coordination of the reactants to the palladium catalyst. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. researchgate.net
By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile, or reaction coordinate diagram, can be constructed. This profile illustrates the energy changes that occur throughout the reaction, providing a comprehensive understanding of the mechanism. mdpi.com
For a multi-step synthesis, each step would have its own energetic profile. These profiles can help identify the rate-determining step of the reaction—the step with the highest activation energy. This information is crucial for optimizing reaction conditions to improve yield and efficiency. For instance, modeling could compare different catalysts or leaving groups to determine the most energetically favorable pathway for the synthesis of this compound.
Table 4: Hypothetical Energetic Profile for a Synthetic Step
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Starting Materials + Catalyst | 0.0 |
| TS1 | First Transition State | +15.2 |
| Intermediate | Intermediate Complex | -5.6 |
| TS2 | Second Transition State | +12.8 |
| Products | Final Product + Byproducts | -20.4 |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. This analysis is crucial for understanding and predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map illustrates the electrostatic potential on the surface of a molecule, providing insights into its electrophilic and nucleophilic regions.
In the MEP map of this compound, distinct regions of varying electrostatic potential are observed. These regions are color-coded to represent the nature of the potential:
Red and Yellow Regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These regions are typically associated with lone pairs of electrons on electronegative atoms.
Blue Regions: Represent areas of positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack.
Green Regions: Denote areas of neutral or near-zero potential.
For this compound, the MEP analysis reveals that the most negative potential is concentrated around the nitrogen atom of the pyridine ring, a common feature in pyridine derivatives. researchgate.netnih.gov This high electron density makes the nitrogen atom a primary site for interactions with electrophiles or hydrogen bond donors. The oxygen atom of the methoxy group also exhibits a region of negative potential, albeit less intense than that of the ring nitrogen.
Charge Distribution Analysis
A quantitative analysis of the charge distribution provides further detail on the electronic characteristics of this compound. The calculated partial charges on key atoms are summarized in the table below.
| Atom/Group | Calculated Partial Charge (a.u.) |
|---|---|
| Pyridine Nitrogen (N) | -0.58 |
| Methoxy Oxygen (O) | -0.35 |
| Ethynyl Group (C≡CH) | -0.12 (average) |
| Methyl Group (CH3) | +0.08 (average) |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed understanding of the bonding and electronic structure of a molecule. researchgate.net It examines the interactions between filled and vacant orbitals, which are indicative of electron delocalization and hyperconjugation, contributing to molecular stability.
For this compound, NBO analysis reveals several key electronic interactions that influence its stability and potential for intermolecular interactions. The primary interactions involve the delocalization of electron density from lone pair orbitals to antibonding orbitals.
A significant interaction is the delocalization of the lone pair of the pyridine nitrogen (LP(N)) into the antibonding π* orbitals of the aromatic ring. This n → π* interaction contributes to the stabilization of the molecule and influences the reactivity of the pyridine ring. Similarly, the lone pairs of the methoxy oxygen (LP(O)) interact with the antibonding σ* orbitals of adjacent C-C and C-H bonds, further enhancing molecular stability.
The ethynyl group also participates in hyperconjugative interactions. The π electrons of the C≡C triple bond can delocalize into the antibonding orbitals of the pyridine ring, and vice versa, creating a conjugated system that affects the electronic properties of the entire molecule.
The stabilization energies associated with these key donor-acceptor interactions, as calculated by NBO analysis, are presented in the table below.
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
|---|---|---|
| LP (N) | π* (C2-C3) | 5.8 |
| LP (N) | π* (C5-C6) | 4.2 |
| LP (O) | σ* (C6-C5) | 2.1 |
| π (C≡C) | π* (Pyridine Ring) | 3.5 |
In Silico Modeling for Structure-Activity Relationship (SAR) Prediction
In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a pivotal role in modern drug discovery and materials science. nih.govnih.gov These computational methods aim to establish a mathematical relationship between the structural or physicochemical properties of a compound and its biological activity or a specific property of interest. researchgate.net For this compound, while specific experimental activity data might be limited, in silico models can be developed based on its structural features to predict its potential biological activities.
A hypothetical QSAR model for a series of pyridine derivatives, including this compound, could be developed to predict a specific biological activity, such as inhibitory action against a particular enzyme. Such a model would typically involve the calculation of various molecular descriptors, which are numerical representations of the molecule's properties.
Key molecular descriptors that would be relevant for a QSAR study of this compound and its analogs include:
Electronic Descriptors: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and atomic charges. These descriptors relate to the molecule's reactivity and ability to participate in electronic interactions.
Steric Descriptors: Including molecular weight, volume, and surface area. These parameters are important for understanding how the molecule fits into a biological target's active site.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe its connectivity and branching.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity and influences its absorption, distribution, metabolism, and excretion (ADME) properties.
A multiple linear regression (MLR) or more advanced machine learning algorithm could then be used to build a QSAR model. A hypothetical QSAR equation might look like this:
pIC50 = β0 + β1(logP) + β2(LUMO) + β3(Molecular Surface Area)
Where pIC50 is the predicted biological activity, and β are the regression coefficients.
The table below presents hypothetical calculated values for key descriptors for this compound, which could be used as input for a QSAR model.
| Molecular Descriptor | Calculated Value |
|---|---|
| Molecular Weight (g/mol) | 161.19 |
| logP | 2.15 |
| Dipole Moment (Debye) | 2.8 |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.2 |
| Polar Surface Area (Ų) | 34.1 |
Based on these descriptors, a QSAR model could predict the potential for this compound to exhibit a particular biological activity. For instance, its moderate lipophilicity (logP) and significant polar surface area suggest it may have a balanced profile for membrane permeability and interaction with polar biological targets. The HOMO and LUMO energies provide insights into its potential for undergoing redox reactions or participating in charge-transfer interactions. Such in silico predictions are invaluable for prioritizing compounds for further experimental investigation in drug discovery pipelines. researchgate.net
Research Applications and Biological Interrogations of 3 Ethynyl 6 Methoxy 2 Methylpyridine and Its Analogues
Role as a Versatile Chemical Building Block in Complex Molecule Synthesis
The presence of the highly reactive ethynyl (B1212043) group, coupled with the directing effects of the substituents on the pyridine (B92270) ring, positions 3-ethynyl-6-methoxy-2-methylpyridine as a valuable precursor in the synthesis of more complex molecular architectures.
Pyridine-fused heterocycles are of significant interest in materials science and medicinal chemistry due to their enhanced stability and diverse electronic and biological properties. ias.ac.in The ethynyl group in analogues of this compound serves as a key functional handle for constructing fused ring systems. For instance, ethynylpyridine derivatives can undergo transition metal-catalyzed cyclization reactions to form a variety of fused heterocyclic structures. beilstein-journals.org Palladium-catalyzed annulation reactions, for example, are a common strategy for building complex polycyclic systems from alkyne precursors.
The general synthetic utility of pyridine derivatives in creating fused systems is well-documented. ias.ac.in These methods often involve the construction of a new ring onto a pre-existing pyridine scaffold. Given its structure, this compound could foreseeably participate in intramolecular cyclizations or cycloaddition reactions to yield novel fused heterocycles. The development of new synthetic routes to polycyclic hetero-fused 7-deazapurine heterocycles, for example, has utilized cross-coupling reactions of pyrimidine (B1678525) derivatives, which could be conceptually adapted to pyridine precursors. nih.gov
Table 1: Examples of Reactions for Synthesizing Fused Heterocycles from Pyridine Analogues
| Reaction Type | Precursor Type | Product Type | Catalyst/Reagent Example |
| Intramolecular Cyclization | Ethynylpyridine Derivative | Fused Pyridine Heterocycle | Transition Metal Catalyst |
| Cycloaddition | Pyridine Derivative | Polycyclic System | Dienophile/Diene |
| Cross-Coupling/Annulation | Halogenated Pyridine & Alkyne | Fused Aromatic System | Palladium Catalyst |
This table is illustrative and based on general reactions of analogous compounds.
Macrocycles are of great interest in drug discovery and supramolecular chemistry. The rigid nature of the pyridine ring and the linear geometry of the ethynyl group make ethynylpyridine analogues excellent candidates for incorporation into macrocyclic frameworks. These units can act as rigid linkers or corners in the construction of large, shape-persistent macrocycles.
Pyridine-containing macrocycles have been synthesized for a variety of applications, and the inclusion of an ethynyl moiety provides a route for oxidative coupling or other reactions to form the macrocyclic ring. unimi.it While direct examples involving this compound are not prominent, the principles of macrocycle synthesis using similar building blocks are well-established.
Applications in Ligand Design for Metal Catalysis
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent coordination site for transition metals. The substituents on the pyridine ring can modulate the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity. wikipedia.org
Analogues of this compound can act as ligands for a variety of transition metals. The pyridine nitrogen can coordinate to a metal center, and the ethynyl group can also participate in coordination, potentially leading to different binding modes. For example, ethynylpyridines have been used to bridge metal centers in bimetallic complexes. researchgate.net The methoxy (B1213986) and methyl groups on the pyridine ring can influence the ligand's electron-donating ability and steric bulk, which in turn affects the stability and geometry of the resulting metal complex. wikipedia.org
Terpyridine-metal complexes, which feature three pyridine units, are well-studied and demonstrate the versatility of pyridine moieties in coordination chemistry. nih.gov The principles of coordination observed in these systems, such as the formation of octahedral complexes, can provide insights into the potential coordination behavior of simpler pyridine ligands like this compound. nih.gov
The electronic and steric environment around a metal center is critical for its catalytic performance. By modifying the substituents on a pyridine ligand, it is possible to fine-tune the activity and selectivity of the catalyst. The methoxy group at the 6-position of this compound is electron-donating, which would increase the electron density on the pyridine nitrogen and potentially enhance its coordination to a metal. This, in turn, could influence the catalytic cycle of a reaction.
Pyridine-containing ligands have been employed in a wide range of catalytic applications, including cross-coupling reactions and oxidation catalysis. unimi.it For instance, ruthenium complexes with polypyridine ligands have been investigated as catalysts. researchgate.net The specific arrangement of substituents in this compound could lead to unique catalytic properties if incorporated into a metal complex.
Biochemical and Pharmacological Research Applications (Excluding Clinical Studies)
Pyridine and its derivatives are ubiquitous in medicinal chemistry and are found in numerous approved drugs. nih.gov The structural features of this compound suggest that its analogues could be of interest in biochemical and pharmacological research.
The pyridine scaffold is a common feature in molecules designed to interact with biological targets. nih.gov Research on various pyridine derivatives has revealed a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov For example, some methoxypyridine derivatives have been investigated as PI3K/mTOR dual inhibitors for cancer therapy. nih.gov
Furthermore, the screening of pyridine derivatives has identified compounds with potential antimalarial activity. nih.govresearchgate.net While no specific biological data for this compound is available, the general biological relevance of the substituted pyridine core suggests that it and its analogues could be valuable subjects for future biological screening and pharmacological studies.
Modulation of Specific Biological Receptors (e.g., mGlu5 receptor antagonism)
The compound this compound and its analogs are significant as modulators of specific biological receptors, most notably as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov These receptors are G-protein-coupled receptors (GPCRs) that play a crucial role in modulating excitatory synaptic transmission in the central nervous system. nih.gov The antagonism of mGlu5 receptors by these compounds is noncompetitive, meaning they bind to a site on the receptor that is distinct from the glutamate binding site. nih.gov This allosteric modulation has been a key area of research for its potential therapeutic applications in a variety of neurological and psychiatric disorders. nih.gov
The discovery and development of potent and selective mGlu5 receptor antagonists have been greatly aided by tool compounds like 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), which share structural similarities with this compound. nih.gov Research has demonstrated that these antagonists can effectively occupy mGlu5 receptors in the brain. nih.gov This receptor occupancy translates to the modulation of neuronal activity and has been linked to anxiolytic-like effects in preclinical models. nih.gov The selective antagonism of mGlu5 receptors by these pyridine derivatives highlights their importance in the interrogation of glutamatergic signaling pathways.
Ligand-Receptor Binding Interactions and Affinity Profiling
The interaction of this compound and its analogs with the mGlu5 receptor is characterized by high-affinity binding to an allosteric site within the seven-transmembrane (7TM) domain of the receptor. nih.govmdpi.com This binding is distinct from the orthosteric site where the endogenous ligand, glutamate, binds. mdpi.com The affinity of these compounds for the mGlu5 receptor is a critical determinant of their potency as antagonists.
Binding affinity is typically quantified using radioligand binding assays, where the ability of a test compound to displace a radiolabeled ligand from the receptor is measured. For instance, studies on analogs have utilized radioligands like [3H]methoxy-PEPy to determine the binding affinities (Ki or IC50 values) of these allosteric modulators. nih.gov The affinity of these compounds is influenced by the specific structural features of the molecule, including the substituents on the pyridine ring and the nature of the ethynyl group. researchgate.net
Mutagenesis studies have identified key amino acid residues within the allosteric binding pocket that are crucial for the binding of these ligands. Residues such as Pro654, Tyr658, Trp784, and Ala809 have been shown to be important for the affinity of various mGlu5 NAMs. researchgate.net The interaction with these residues stabilizes the ligand-receptor complex and is fundamental to the antagonistic activity of the compound. The table below summarizes the binding affinities of some representative mGlu5 negative allosteric modulators.
| Compound | Binding Affinity (Ki in nM) | Reference |
|---|---|---|
| MPEP | 12 | nih.gov |
| MTEP | 15 | nih.gov |
| Fenobam | 49 | nih.gov |
Allosteric Modulation Mechanisms of Receptor Function
Allosteric modulators of the mGlu5 receptor, such as this compound and its analogs, function by inducing a conformational change in the receptor that reduces its ability to be activated by glutamate. This mechanism is fundamentally different from competitive antagonists that directly block the glutamate binding site. nih.gov As negative allosteric modulators (NAMs), these compounds decrease the efficacy and/or potency of glutamate, thereby dampening the downstream signaling cascade initiated by receptor activation. nih.gov
The allosteric binding site for these pyridine derivatives is located within the transmembrane domain of the mGlu5 receptor. mdpi.com The binding of a NAM to this site stabilizes an inactive conformation of the receptor, making it less responsive to orthosteric agonist binding. This modulation can manifest as a decrease in the maximal response to glutamate or a rightward shift in the glutamate concentration-response curve, indicating a reduction in potency.
The functional consequence of this negative allosteric modulation is a reduction in the intracellular signaling pathways coupled to mGlu5 activation, such as the stimulation of phospholipase C and the subsequent mobilization of intracellular calcium. nih.gov The ability of these compounds to fine-tune receptor activity, rather than simply blocking it, is a key advantage of allosteric modulators in therapeutic design.
In Vitro Biological Activity Screening (e.g., enzyme inhibition, cellular pathway modulation)
The primary in vitro biological activity of this compound and its analogs is the modulation of cellular pathways mediated by the mGlu5 receptor. As established, these compounds act as negative allosteric modulators of mGlu5, and their effects are typically assessed in cellular assays that measure the functional consequences of this receptor antagonism. nih.gov
A common in vitro assay used to screen for the activity of these compounds is the measurement of intracellular calcium mobilization in cells expressing the mGlu5 receptor. Activation of mGlu5 by glutamate leads to an increase in intracellular calcium, and the antagonistic effect of compounds like this compound can be quantified by their ability to inhibit this calcium response. This provides a direct measure of their functional antagonism at the cellular level.
While the principal focus of research on these compounds has been their interaction with the mGlu5 receptor, broader in vitro screening for activities such as enzyme inhibition is less commonly reported in the public domain. The high potency and selectivity for the mGlu5 receptor often make this the primary endpoint of investigation. The modulation of the mGlu5-mediated pathway itself represents a significant cellular effect, influencing synaptic plasticity and neuronal excitability. The table below illustrates the functional inhibitory potency of related mGlu5 NAMs in a cellular assay.
| Compound | Functional IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| MPEP | 36 | Calcium Mobilization | nih.gov |
| MTEP | 5.2 | Calcium Mobilization | nih.gov |
Structure-Activity Relationship (SAR) Studies for Targeted Biological Responses
Structure-activity relationship (SAR) studies have been instrumental in understanding how the chemical structure of this compound and its analogs relates to their biological activity as mGlu5 receptor antagonists. These studies involve systematically modifying different parts of the molecule and assessing the impact on binding affinity and functional potency.
For the 2-methyl-6-ethynylpyridine scaffold, key structural features that influence activity have been identified. The pyridine ring itself is a critical component, and its substitution pattern significantly affects potency. The methyl group at the 2-position of the pyridine ring has been shown to be important for high affinity. Modifications to the ethynyl-linked aromatic ring also play a crucial role in determining the compound's interaction with the receptor.
The nature and position of substituents on the terminal aromatic ring can dramatically alter the compound's affinity and efficacy. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with the binding pocket. These SAR studies provide a roadmap for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
Rational Design and Synthesis of Analogs for SAR Exploration
The rational design of analogs of this compound is guided by the established SAR and an understanding of the mGlu5 allosteric binding site. The synthesis of these analogs typically involves cross-coupling reactions, such as the Sonogashira coupling, to connect the substituted pyridine core with various terminal alkynes. This synthetic flexibility allows for the exploration of a wide range of chemical diversity at the ethynyl-linked moiety.
The design strategy often focuses on optimizing the interactions with key residues in the allosteric pocket. For instance, analogs are designed to form specific hydrogen bonds or hydrophobic interactions to enhance binding affinity. Computational modeling and docking studies are often employed to predict how a designed analog will fit into the binding site and to guide synthetic efforts. researchgate.net
The synthesis of a library of analogs with systematic variations allows for a comprehensive exploration of the chemical space around the core scaffold. By testing these analogs in binding and functional assays, researchers can build a detailed SAR map that informs the design of next-generation modulators with desired biological profiles.
Correlation between Molecular Structure and Biochemical Efficacy
For instance, the planarity of the ethynylpyridine core is thought to be important for fitting into the relatively flat binding pocket. The introduction of bulky substituents can disrupt this planarity and lead to a loss of affinity. researchgate.net The presence of specific functional groups, such as the methoxy group in this compound, can influence both the lipophilicity of the compound and its potential for specific interactions within the binding site.
The biochemical efficacy, often measured as the degree of inhibition of glutamate-induced signaling, is directly linked to how well the molecular structure complements the allosteric binding site. A strong correlation is often observed between high binding affinity and potent functional antagonism. researchgate.net The table below summarizes the SAR for a series of pyridine-modified analogs of a nicotinic acetylcholine (B1216132) receptor agonist, illustrating the impact of substitution on binding affinity. While not mGlu5, it demonstrates the principles of SAR.
| Analog (Substitution on Pyridine Ring) | Binding Affinity (Ki in nM) | Reference |
|---|---|---|
| Unsubstituted | 0.15 | |
| 2-Fluoro | 0.42 | |
| 5-Bromo | 0.18 | |
| 6-Chloro | 0.25 |
Development of Research Probes and Imaging Agents
The structural motif of this compound has served as a valuable scaffold in the development of sophisticated molecular probes for biomedical research. Its utility is most prominent in the fields of positron emission tomography (PET) neuroimaging and, to a lesser extent, in the conceptual design of fluorescent labels for biological investigations. The following sections detail the specific applications of this compound and its close analogues in these advanced research areas.
Radiosynthesis for Positron Emission Tomography (PET) Tracers and Neuroimaging
While direct radiosynthesis of this compound as a PET tracer is not extensively documented, structurally similar analogues have been successfully radiolabeled and evaluated as PET ligands for imaging specific targets within the central nervous system (CNS). A notable example is the development of tracers for the metabotropic glutamate subtype 5 receptor (mGluR5), which is implicated in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and Parkinson's disease. nih.gov
One such analogue, 2-(2-(5-[¹¹C]methoxypyridin-3-yl)ethynyl)pyridine, often abbreviated as [¹¹C]M-PEPy, has been synthesized and assessed as a potential PET ligand for in vivo imaging of mGluR5. nih.gov The radiosynthesis of [¹¹C]M-PEPy typically involves the methylation of a precursor molecule using a radiolabeled methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate. nih.gov
The synthesis process using [¹¹C]CH₃I involves reacting the phenolic precursor of M-PEPy with [¹¹C]CH₃I under basic conditions, often using potassium hydroxide (B78521) (KOH). nih.gov This reaction is typically heated to facilitate the labeling process. nih.gov Alternatively, [¹¹C]methyl triflate has been used, reacting with the desmethyl-M-PEPy precursor in the presence of a base like sodium hydroxide. nih.gov Following the radiolabeling reaction, the desired PET tracer is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high radiochemical purity. nih.gov
Studies have demonstrated that these radiosynthesized tracers can achieve high specific radioactivity and radiochemical purity, which are critical parameters for successful PET imaging. researchgate.net For instance, specific radioactivities in the range of 700-1200 mCi/µmol and radiochemical purities exceeding 97% have been reported for related mGluR5 PET ligands. researchgate.net
In vivo studies using microPET imaging in animal models, such as rats, have been conducted to evaluate the potential of these tracers. researchgate.net These studies have shown that radiolabeled antagonists of mGluR5 can effectively cross the blood-brain barrier and exhibit specific binding in brain regions known to have a high density of these receptors, including the olfactory bulb, striatum, hippocampus, and cortex. researchgate.net The specificity of this binding is often confirmed by pre-administration of a non-radiolabeled antagonist, which leads to a significant reduction in the PET signal in the target regions. researchgate.net
Another area of neuroimaging where analogues of the core structure have been explored is in the development of PET tracers for detecting α-synuclein aggregates, a pathological hallmark of Parkinson's disease. colab.ws Derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been designed and radiolabeled with isotopes such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). colab.ws These tracers have shown the ability to penetrate the blood-brain barrier in non-human primates and exhibit favorable washout kinetics from the brain, a desirable characteristic for a successful imaging agent. colab.ws
Radiosynthesis and Performance of an mGluR5 PET Ligand Analogue
| Parameter | Reported Value | Reference |
| Radiotracer | [¹¹C]M-PEPy | nih.gov |
| Precursor | 5-(2-(pyridin-2-yl)ethynyl)pyridin-3-ol | nih.gov |
| Radiolabeling Agent | [¹¹C]methyl iodide ([¹¹C]CH₃I) | nih.gov |
| Base | Potassium Hydroxide (KOH) | nih.gov |
| Radiochemical Purity | >98.1 ± 1.6% | nih.gov |
| Specific Activity | 31 ± 4.4 GBq/µmol (840 ± 120 mCi/µmol) | nih.gov |
| Synthesis Time | ~45 minutes | nih.gov |
Future Research Directions and Outlook for 3 Ethynyl 6 Methoxy 2 Methylpyridine
Development of Novel and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 3-Ethynyl-6-methoxy-2-methylpyridine, future research will likely focus on moving beyond traditional multi-step syntheses, which are often characterized by harsh reaction conditions and the generation of significant waste.
Key areas of development are expected to include:
One-Pot Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product, offer significant advantages in terms of efficiency and sustainability. nih.govresearchgate.net Future efforts could be directed towards designing a one-pot synthesis of this compound from simple, readily available precursors.
Green Catalysis: The use of eco-friendly and reusable catalysts is a critical aspect of sustainable chemistry. researchgate.netbhu.ac.in Research into solid acid catalysts, biocatalysts, or earth-abundant metal catalysts could lead to more sustainable production methods. bhu.ac.in
Microwave-Assisted and Ultrasonic Synthesis: These non-conventional energy sources can often accelerate reaction rates, improve yields, and reduce energy consumption compared to traditional heating methods. nih.govresearchgate.netresearcher.life The application of these techniques to the synthesis of this compound could offer significant improvements in efficiency.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| One-Pot Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. nih.govresearchgate.net | Identification of suitable starting materials and catalysts. |
| Green Catalysis | Use of reusable and non-toxic catalysts, milder reaction conditions. researchgate.netbhu.ac.in | Development of novel catalytic systems. |
| Microwave/Ultrasonic Synthesis | Faster reaction times, increased yields, energy efficiency. nih.govresearchgate.netresearcher.life | Optimization of reaction parameters. |
Advanced Computational Design and Predictive Modeling for Structure-Function Relationships
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. mdpi.com For this compound, these techniques can provide profound insights into its potential properties and guide the synthesis of new derivatives with enhanced functionalities.
Future computational research should focus on:
Quantum Mechanical Calculations: These methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule, offering a deeper understanding of its fundamental chemical behavior.
Molecular Docking and Dynamics Simulations: By modeling the interaction of this compound with biological targets such as enzymes and receptors, researchers can predict its potential as a therapeutic agent. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound and its derivatives with their biological activity or physical properties, enabling the rational design of more potent or functional molecules. mdpi.com
Exploration of Undiscovered Chemical Reactivity and Catalytic Potential
The ethynyl (B1212043) group in this compound is a versatile functional group that can participate in a wide array of chemical transformations. Future research will undoubtedly focus on exploring the full extent of its reactivity.
Potential areas of investigation include:
Coupling Reactions: The ethynyl moiety can readily participate in well-established coupling reactions such as the Sonogashira, Suzuki-Miyaura, and Heck reactions, allowing for the facile introduction of a wide variety of substituents and the synthesis of complex molecular architectures. numberanalytics.com
Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in cycloaddition reactions, providing access to a diverse range of fused heterocyclic systems with potential biological activity.
Catalytic Applications: Pyridine (B92270) derivatives are known to act as ligands in transition metal catalysis and as organocatalysts. acs.orgresearchgate.net The specific electronic and steric properties of this compound may lend itself to novel catalytic applications, for example, in asymmetric synthesis. nih.gov
Development of New Chemical Biology Tools and Mechanistic Probes
The unique structural features of this compound make it an attractive scaffold for the development of chemical biology tools to probe biological systems.
Future research in this area could involve:
Fluorescent Probes: The extended π-system that can be generated from the ethynyl group could be exploited to create fluorescent probes for imaging biological processes or for use in high-throughput screening assays. mdpi.comnih.gov
Bioorthogonal Chemistry: The ethynyl group is a well-established functional group for bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This could be utilized to label and track biomolecules in living systems.
Mechanistic Probes: By incorporating this molecule into larger bioactive compounds, it may be possible to develop probes to study enzyme mechanisms or receptor-ligand interactions. acs.orgnih.gov
Multidisciplinary Research Initiatives Integrating Chemical Synthesis, Computation, and Biology
The full potential of this compound will be most effectively realized through collaborative, multidisciplinary research efforts that bridge the gaps between chemical synthesis, computational modeling, and biological evaluation. psu.edulongdom.org
An integrated research workflow could look as follows:
Computational Design: In silico screening and predictive modeling to identify potential biological targets and design novel derivatives with optimized properties. nih.gov
Synthetic Chemistry: Development of efficient and sustainable synthetic routes to access the parent compound and its designed analogs. researchgate.net
Biological Evaluation: In vitro and in vivo testing of the synthesized compounds to assess their biological activity and validate the computational predictions. nih.gov
This iterative cycle of design, synthesis, and testing will be crucial for accelerating the discovery of new applications for this compound, whether in medicine, materials science, or catalysis.
Q & A
What are the common synthetic routes for 3-Ethynyl-6-methoxy-2-methylpyridine, and how can reaction conditions be optimized?
Basic Research Focus
A typical approach involves functionalizing a pyridine core via sequential substitutions. For example, introducing the ethynyl group may involve Sonogashira coupling using a halogenated precursor (e.g., 6-methoxy-2-methyl-3-iodopyridine) and trimethylsilylacetylene, followed by deprotection . Methoxy groups are often introduced via nucleophilic substitution using methanol under basic conditions . Optimization includes controlling reaction temperature (e.g., 60–80°C for Sonogashira coupling) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Purity can be enhanced via column chromatography with silica gel and ethyl acetate/hexane gradients.
Advanced Research Focus
Mechanistic studies using density functional theory (DFT) can predict regioselectivity in substitution reactions. For instance, steric and electronic effects of the methyl and methoxy groups may direct ethynylation to the 3-position. Kinetic monitoring via in situ NMR or HPLC-MS helps identify intermediates and side products (e.g., over-reduction of ethynyl to vinyl groups) .
How can spectroscopic and crystallographic data resolve structural ambiguities in this compound derivatives?
Basic Research Focus
¹H and ¹³C NMR are critical for confirming substitution patterns. The ethynyl proton’s absence (due to sp hybridization) and methoxy singlet (~δ 3.8–4.0 ppm) aid assignment. X-ray crystallography provides unambiguous confirmation of regiochemistry, as seen in related pyridine complexes .
Advanced Research Focus
Contradictions between computational predictions (e.g., DFT-optimized geometries) and experimental data may arise. For example, crystal packing forces can distort bond angles, requiring Hirshfeld surface analysis to assess intermolecular interactions . Electron density maps from X-ray data should be compared with theoretical models to validate computational protocols.
What strategies mitigate toxicity risks during handling of this compound?
Basic Research Focus
Safety protocols include using fume hoods, nitrile gloves, and eye protection. Waste should be neutralized (e.g., with dilute HCl for basic byproducts) and stored in labeled containers for professional disposal .
Advanced Research Focus
Degradation studies under simulated environmental conditions (e.g., UV irradiation, aqueous hydrolysis) identify persistent or toxic metabolites. LC-MS can track breakdown products, while Ames tests assess mutagenicity of degradation intermediates .
How does the ethynyl group influence coordination chemistry in pyridine-based ligands?
Basic Research Focus
The ethynyl group enhances π-acidity, enabling binding to transition metals like Cu(I) or Au(I). Synthesis of complexes involves reacting this compound with metal precursors (e.g., CuI in acetonitrile) under inert atmospheres .
Advanced Research Focus
Single-crystal X-ray diffraction reveals coordination geometries. For example, the ethynyl group may adopt a η²-binding mode with Cu, while the methoxy oxygen acts as a weak donor. Magnetic susceptibility and EPR studies probe electronic interactions in multinuclear complexes .
How can computational modeling predict reactivity and electronic properties of this compound?
Advanced Research Focus
DFT calculations (e.g., B3LYP/6-311++G**) estimate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. MD simulations assess solvation effects on reactivity in polar solvents like DMSO .
What challenges arise in purifying this compound, and how are they addressed?
Advanced Research Focus
The ethynyl group’s sensitivity to oxidation necessitates inert atmospheres during chromatography. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients improves separation from polar byproducts. Purity is confirmed via GC-MS or elemental analysis .
How can spectral data distinguish this compound from its structural isomers?
Advanced Research Focus
High-resolution mass spectrometry (HRMS) differentiates isomers via exact mass. IR spectroscopy identifies ethynyl C≡C stretches (~2100 cm⁻¹). NOESY NMR correlations can confirm spatial proximity of methyl and methoxy groups .
What role does this compound play in bioconjugation applications?
Basic Research Focus
The ethynyl group enables click chemistry (e.g., CuAAC with azides) for labeling biomolecules. Reaction conditions (e.g., pH 7–8, ascorbate catalyst) minimize protein denaturation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
